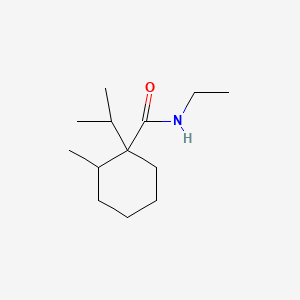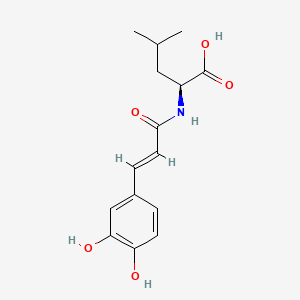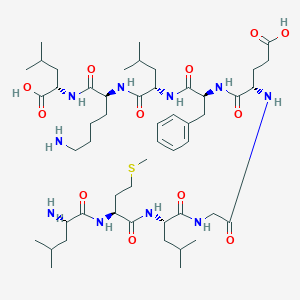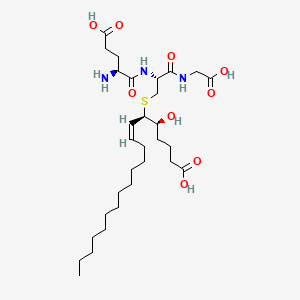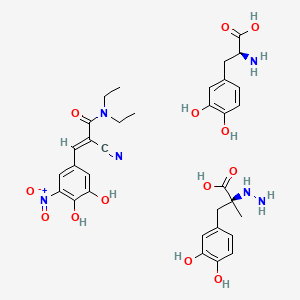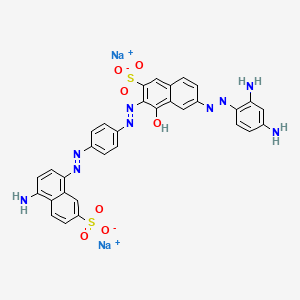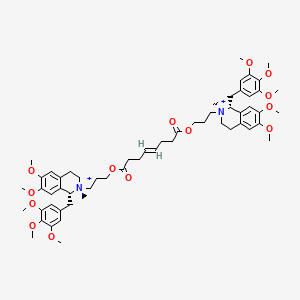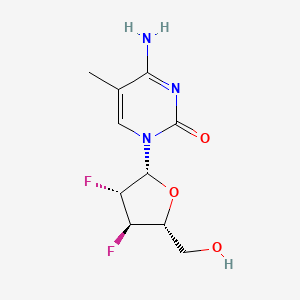
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine is a synthetic nucleoside analog It is structurally similar to cytosine, a component of DNA, but with modifications that make it a valuable compound in various scientific fields
Méthodes De Préparation
The synthesis of 1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine involves several steps:
Starting Materials: The synthesis typically begins with commercially available sugars and cytosine derivatives.
Fluorination: The introduction of fluorine atoms at specific positions on the sugar moiety is a critical step. This is often achieved using reagents like diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated sugar is then coupled with a cytosine base through a glycosylation reaction, often using Lewis acids as catalysts.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and large-scale reactors.
Analyse Des Réactions Chimiques
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine atoms or other substituents on the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Researchers use this compound to study DNA synthesis and repair mechanisms, as it can be incorporated into DNA strands.
Medicine: It has potential as an antiviral and anticancer agent. Studies have shown that it can inhibit the replication of certain viruses and the growth of cancer cells.
Industry: In the pharmaceutical industry, it is explored for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine involves its incorporation into DNA. Once incorporated, it disrupts the normal DNA synthesis process, leading to the termination of DNA chain elongation. This action is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication.
Comparaison Avec Des Composés Similaires
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine can be compared with other nucleoside analogs:
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine: Similar in structure but with a thymine base instead of cytosine.
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil: Contains a uracil base, used in different therapeutic contexts.
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)cytosine: A closely related compound with similar applications but different pharmacokinetic properties.
The uniqueness of this compound lies in its specific modifications, which confer unique biological activity and therapeutic potential.
Propriétés
Numéro CAS |
132776-23-9 |
|---|---|
Formule moléculaire |
C10H13F2N3O3 |
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3R,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H13F2N3O3/c1-4-2-15(10(17)14-8(4)13)9-7(12)6(11)5(3-16)18-9/h2,5-7,9,16H,3H2,1H3,(H2,13,14,17)/t5-,6-,7+,9-/m1/s1 |
Clé InChI |
HAFFSVHKXUYWPX-JAGXHNFQSA-N |
SMILES isomérique |
CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)F)F |
SMILES canonique |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



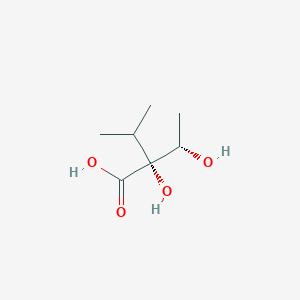
![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)
![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)

